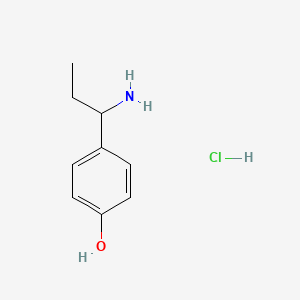

4-(1-アミノプロピル)フェノール塩酸塩

説明

科学的研究の応用

4-(1-Aminopropyl)phenol hydrochloride has a wide range of applications in scientific research:

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminopropyl)phenol hydrochloride typically involves the reaction of 4-hydroxyacetophenone with a suitable amine under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of 4-(1-Aminopropyl)phenol hydrochloride may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

化学反応の分析

Types of Reactions

4-(1-Aminopropyl)phenol hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The amine group can be reduced to form secondary or tertiary amines.

Substitution: The phenolic hydroxyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Secondary or tertiary amines.

Substitution: Alkylated or acylated phenols.

作用機序

The mechanism of action of 4-(1-Aminopropyl)phenol hydrochloride involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The phenolic group allows for hydrogen bonding and electrostatic interactions, while the amine group can participate in nucleophilic attacks . These interactions can lead to various biological effects, depending on the specific target and pathway involved .

類似化合物との比較

Similar Compounds

- 4-(1-Ethyl-1-methylpropyl)phenol

- 4-[(4-Fluorophenyl)ethynyl]phenol

- 4-(4-Chloro-3-methylphenoxy)phenol

- 4-(1,3-Oxazol-4-yl)phenol

- 4-(2-Naphthyl)phenol

Uniqueness

4-(1-Aminopropyl)phenol hydrochloride is unique due to its specific combination of a phenolic hydroxyl group and an aminopropyl side chain. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .

生物活性

4-(1-Aminopropyl)phenol hydrochloride is a compound that has garnered attention in biochemical research and pharmaceutical applications due to its unique structural features and biological activities. This article delves into its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₄ClN₁O

- Molecular Weight : Approximately 187.67 g/mol

- Structure : The compound consists of a phenolic structure with an aminopropyl group, which enhances its solubility and reactivity in biological systems.

The hydrochloride form increases water solubility, making it suitable for various laboratory assays and applications in drug development .

Enzyme Inhibition

One of the most significant biological activities of 4-(1-Aminopropyl)phenol hydrochloride is its role as an inhibitor of Ubiquitin Specific Peptidase 7 (USP7) . USP7 is involved in critical cellular processes such as protein degradation and regulation of signaling pathways, making it a target for cancer therapy. Inhibition of USP7 can lead to the stabilization of tumor suppressor proteins, thus offering a potential therapeutic avenue in oncology.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit antioxidant properties. For instance, studies on related phenolic compounds have shown their ability to scavenge free radicals, thereby reducing oxidative stress in cellular environments. This suggests that 4-(1-Aminopropyl)phenol hydrochloride may also possess antioxidant capabilities, contributing to its potential therapeutic effects .

Cytotoxicity and Anticancer Activity

Preliminary studies have demonstrated that 4-(1-Aminopropyl)phenol hydrochloride exhibits cytotoxic effects on various cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell proliferation. For example, related compounds have been shown to inhibit the growth of cancer cells such as MCF-7 (breast cancer) and HepG2 (liver cancer) .

Case Study: USP7 Inhibition

A study investigating the inhibitory effects of 4-(1-Aminopropyl)phenol hydrochloride on USP7 revealed that it effectively reduces USP7 activity in vitro. This inhibition leads to increased levels of p53, a well-known tumor suppressor protein, suggesting a mechanism through which this compound could exert anticancer effects.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and differences between 4-(1-Aminopropyl)phenol hydrochloride and related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-(2-Aminobutyl)phenol | C₉H₁₃N₁O | Longer alkyl chain; potential different activity |

| 3-(1-Aminopropyl)phenol | C₉H₁₃N₁O | Different position of amino group; altered reactivity |

| 2-(1-Aminopropyl)phenol | C₉H₁₃N₁O | Positioning affects sterics and electronic properties |

These compounds differ primarily in the position and length of their alkyl chains or amino groups, which can significantly influence their biological activities .

The biological activity of 4-(1-Aminopropyl)phenol hydrochloride can be attributed to several mechanisms:

- Enzyme Interaction : The compound's ability to bind to specific enzymes like USP7 alters their function, impacting cellular signaling pathways.

- Radical Scavenging : Its phenolic structure may allow it to neutralize free radicals, thereby protecting cells from oxidative damage.

- Induction of Apoptosis : By modulating key proteins involved in cell survival and death, it may promote apoptosis in cancer cells.

特性

IUPAC Name |

4-(1-aminopropyl)phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-2-9(10)7-3-5-8(11)6-4-7;/h3-6,9,11H,2,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBZSZQKNTDZIHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40648546 | |

| Record name | 4-(1-Aminopropyl)phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135288-77-5 | |

| Record name | 4-(1-Aminopropyl)phenol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1135288775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(1-Aminopropyl)phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-AMINOPROPYL)PHENOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q611N4XI9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。